Hydrogen-Bond Donor Count and Topological Polar Surface Area: Predicted Impact on CNS Permeability vs. (1R,2R)-3-(2-dimethylaminomethyl-cyclohexyl)-phenol
The catechol moiety of 4-[(1R,2R)-2-[(dimethylamino)methyl]cyclohexyl]benzene-1,2-diol confers 2 hydrogen-bond donors (HBD) versus 1 HBD for its closest clinical analog (1R,2R)-3-(2-dimethylaminomethyl-cyclohexyl)-phenol. The computed topological polar surface area (TPSA) is correspondingly higher at 43.7 Ų compared to 23.5 Ų for the mono-phenol [1][2]. In CNS drug discovery, it is widely established that exceeding 3 HBD or a TPSA > 60–70 Ų significantly impairs passive brain permeation; however, the differential between 1 and 2 HBD within this series presents a measurable physicochemical trade-off that must be accounted for when selecting a compound for in vivo neuropharmacology studies [2].
| Evidence Dimension | Hydrogen-Bond Donor Count (HBD) |
|---|---|
| Target Compound Data | 2 (from catechol –OH groups) |
| Comparator Or Baseline | (1R,2R)-3-(2-dimethylaminomethyl-cyclohexyl)-phenol: 1 HBD |
| Quantified Difference | +1 HBD for the target catechol vs. the mono-phenol comparator |
| Conditions | Computed by Cactvs 3.4.6.11 / PubChem release 2019.06.18 [1] |
Why This Matters
Procurement decisions involving CNS-exposure endpoints should factor in the higher HBD count of the catechol, as it is expected to reduce passive brain penetration relative to the mono-phenol analog, necessitating higher dosing or alternative delivery strategies.
- [1] PubChem. Compound Summary for CID 11776840: Computed Properties (HBD Count, TPSA). National Center for Biotechnology Information. Accessed 2026-04-30. View Source
- [2] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541–553. View Source
